molecular formula C15H17NO3 B5676711 (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)(2-furylmethyl)amine

(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)(2-furylmethyl)amine

Cat. No. B5676711
M. Wt: 259.30 g/mol
InChI Key: BFWYUNAKVHMCCE-UHFFFAOYSA-N
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Description

The compound “(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)(2-furylmethyl)amine” falls into a broader category of organic compounds that include benzodioxepins and furan derivatives. These compounds have been studied for their various chemical reactions, physical and chemical properties, and synthesis methods, contributing significantly to the field of organic chemistry and pharmacology.

Synthesis Analysis

The synthesis of related compounds involves various strategies including the reaction of chloral with substituted anilines resulting in respective trichloroethylidene anilines. These intermediates can undergo further reactions to yield a variety of products depending on the reaction conditions and the type of amine used. Such methods underscore the complexity and versatility in the synthesis of benzodioxepin derivatives and related compounds (Issac & Tierney, 1996).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using high-resolution magnetic resonance spectra and ab initio calculations. These techniques provide insights into the conformation of the observed products, highlighting the importance of molecular structure in understanding the chemical behavior and reactivity of these compounds.

Chemical Reactions and Properties

Benzodioxepin derivatives and related compounds undergo a range of chemical reactions, including reductive amination, which is an important amine synthesis method. This process involves the condensation of aldehydes or ketones with ammonia or an amine, followed by reduction, often requiring a catalyst. Such reactions are crucial for producing primary, secondary, and tertiary alkyl amines, highlighting the compounds' chemical versatility (Irrgang & Kempe, 2020).

properties

IUPAC Name

1-(1,5-dihydro-2,4-benzodioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-5-13-11-19-15(18-10-12(13)4-1)9-16-8-14-6-3-7-17-14/h1-7,15-16H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWYUNAKVHMCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2COC(O1)CNCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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